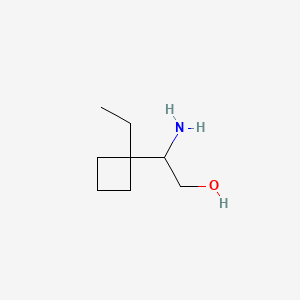
3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid is a compound that features both an amino group and an imidazole ring. This structure is significant due to the presence of the imidazole ring, which is known for its biological and chemical reactivity. The compound is of interest in various fields including medicinal chemistry, biochemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amino acid derivative with an imidazole derivative under controlled conditions. For instance, the reaction might involve the use of azobisisobutyronitrile (AIBN) as a radical initiator and hypophosphorous acid (H₃PO₂) as a reducing agent under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process might include steps such as purification through crystallization or chromatography to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme interactions and as a potential inhibitor or activator of biological pathways.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
- 3-(1H-Imidazol-4-yl)propionic acid
- Deamino-histidine
- Dihydrourocanic acid
Uniqueness: 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid is unique due to the presence of both an amino group and an ethyl-substituted imidazole ring. This combination provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
3-amino-3-(3-ethylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-2-11-5-10-4-7(11)6(9)3-8(12)13/h4-6H,2-3,9H2,1H3,(H,12,13) |
Clave InChI |
XLFFKLJZDZFTBD-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC=C1C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13614266.png)



![tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate](/img/structure/B13614288.png)





